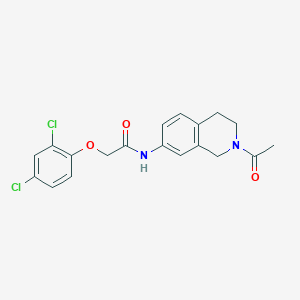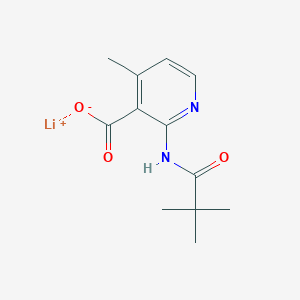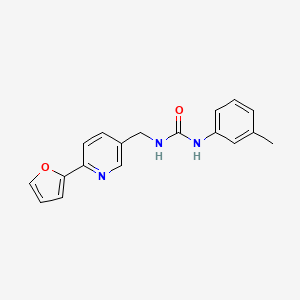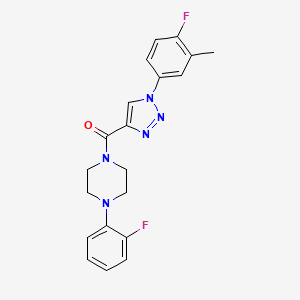
(1-(4-fluoro-3-methylphenyl)-1H-1,2,3-triazol-4-yl)(4-(2-fluorophenyl)piperazin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
Synthesis of triazole analogues, including (1-(4-fluoro-3-methylphenyl)-1H-1,2,3-triazol-4-yl)(4-(2-fluorophenyl)piperazin-1-yl)methanone, often involves a regioselective synthesis process. For example, an efficient approach for the regioselective synthesis of related compounds has been developed using N-acylation of amino triazoles with halogenated benzoyl chlorides, followed by microwave-assisted Fries rearrangement under catalyst- and solvent-free conditions. This process highlights the advanced techniques used to synthesize complex triazole derivatives, potentially applicable to our compound of interest (Moreno-Fuquen et al., 2019).
Scientific Research Applications
Synthesis Techniques and Chemical Properties :Researchers have developed efficient synthetic routes for compounds related to (1-(4-fluoro-3-methylphenyl)-1H-1,2,3-triazol-4-yl)(4-(2-fluorophenyl)piperazin-1-yl)methanone. For instance, the synthesis of novel triazole analogs of piperazine from triazole-carboxylic acid and arylpiperazine showcased innovative approaches to creating these compounds, with their structures confirmed through various spectral methods. This highlights the compound's relevance in synthetic chemistry and its potential for further modification and application in various fields (Nagaraj, Srinivas, & Rao, 2018). Additionally, catalyst- and solvent-free synthesis techniques, like the microwave-assisted Fries rearrangement, have been developed for related compounds, emphasizing advancements in green chemistry and the compound's role in facilitating more sustainable chemical processes (Moreno-Fuquen et al., 2019).
Biological Activities and Pharmaceutical Potential :The synthesized triazole piperazine analogs have shown significant antibacterial activity against various human pathogenic bacteria, indicating potential pharmaceutical applications, particularly in developing new antibacterial agents (Nagaraj, Srinivas, & Rao, 2018). Additionally, the synthesis and characterization of derivatives like 3-Amino-4-Morpholino-1H-Indazol-1-yl(3-Fluorophenyl)Methanone demonstrated antitumor activity, suggesting a role in cancer therapy development (Tang & Fu, 2018).
Theoretical Studies and Mechanistic Insights :Theoretical studies, such as density functional theory (DFT) calculations, have been employed to understand the mechanisms of reactions involving similar compounds. This not only sheds light on the chemical behavior of these compounds but also aids in the design of new molecules with desired properties (Moreno-Fuquen et al., 2019).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
[1-(4-fluoro-3-methylphenyl)triazol-4-yl]-[4-(2-fluorophenyl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19F2N5O/c1-14-12-15(6-7-16(14)21)27-13-18(23-24-27)20(28)26-10-8-25(9-11-26)19-5-3-2-4-17(19)22/h2-7,12-13H,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXMIELKAPPADER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N2C=C(N=N2)C(=O)N3CCN(CC3)C4=CC=CC=C4F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19F2N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-Chloro-2-(5-methylisoxazol-3-yl)-1-(pyridin-4-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2498178.png)
![1-{4H,5H,6H-cyclopenta[b]thiophene-2-carbonyl}-4-(3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonyl)piperazine](/img/structure/B2498179.png)


![N-(4H-chromeno[4,3-d]thiazol-2-yl)-4-(N-cyclopentyl-N-methylsulfamoyl)benzamide](/img/structure/B2498185.png)

![2-[7-(4-methoxyphenyl)-5-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]-N-(3-methylphenyl)acetamide](/img/structure/B2498188.png)

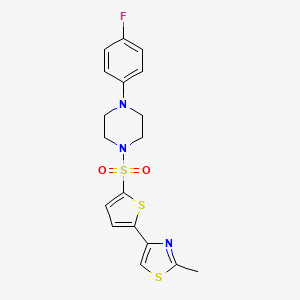

![2,4-dichloro-N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide](/img/structure/B2498192.png)
